(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring with various substituents, including benzoyl, phenyl, and phenylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzoyl chloride with a phenyl-substituted pyran derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyran derivatives .
Scientific Research Applications
(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl: Another heterocyclic compound with similar structural features but containing sulfur atoms.
3H-[1,2]dithiolo[3,4-b]quinolin-4(9H)-one: A related compound with a quinoline ring system and dithiole groups
Uniqueness
(3Z)-5-Benzoyl-6-phenyl-3-(phenylimino)-2H-pyran-2,4(3H)-dione is unique due to its specific combination of substituents and the presence of a pyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61707-55-9 |
---|---|
Molecular Formula |
C24H15NO4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-benzoyl-6-phenyl-3-phenyliminopyran-2,4-dione |
InChI |
InChI=1S/C24H15NO4/c26-21(16-10-4-1-5-11-16)19-22(27)20(25-18-14-8-3-9-15-18)24(28)29-23(19)17-12-6-2-7-13-17/h1-15H |
InChI Key |
UXUZBOUKTZIHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=NC3=CC=CC=C3)C(=O)O2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.